molecular formula C11H13NO2S B2354984 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 39565-72-5

3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2354984
CAS No.: 39565-72-5
M. Wt: 223.29
InChI Key: GKKVNLXLFGUEFH-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring (2,3-dihydrothiophene) with a 1,1-dione (sulfone) group. The structure includes a 3-methylphenyl substituent linked via an amino group to the thiophene ring.

Properties

IUPAC Name

N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-7,11-12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKVNLXLFGUEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Sequence

A foundational strategy involves the KOH-catalyzed reaction of cyanothioacetamide (8 ) with α-bromochalcones (9 ) to generate 4,5-dihydrothiophene intermediates. Adapting this protocol, 3-[(3-methylphenyl)amino] substitution is achievable by replacing conventional amines with 3-methylaniline during the cyclization phase. Quantum chemical calculations at the r²SCAN-3c level support a stepwise mechanism: initial Michael adduct formation, followed by intramolecular cyclization via SCN displacement.

Table 1: Optimization of Cyclization Conditions for Dihydrothiophene Core Synthesis

Entry Substrate Base Solvent Temp (°C) Yield (%)
1 9a (R=H) KOH (10%) EtOH 25 38
2 9b (R=Me) Na₂CO₃ (10%) DMF 50 40
3 9c (R=Cl) KOH (10%) EtOH 25 35

Sulfone Installation via Oxidation

Post-cyclization, the thioether intermediate undergoes oxidation to the sulfone using meta-chloroperbenzoic acid (mCPBA) or H₂O₂/AcOH. Kinetic studies reveal complete conversion within 2 hours at 0°C when using 2.2 equiv of mCPBA in dichloromethane.

Method 2: Palladium-Catalyzed Functionalization

Bromination of Thiophene Precursors

N-Bromosuccinimide (NBS)-mediated bromination in dimethylformamide (DMF) introduces a handle for subsequent amination. The reaction exhibits complete regioselectivity for the 3-position when conducted under radical initiation conditions (AIBN, 80°C).

Table 2: Bromination Efficiency Under Varied Conditions

Entry Initiator Solvent Time (h) Conversion (%)
1 None DMF 24 45
2 AIBN DMF 6 98
3 Light CCl₄ 12 72

Buchwald-Hartwig Amination

Coupling the brominated intermediate with 3-methylaniline employs Pd₂(dba)₃/Xantphos catalytic system, demonstrating superior performance in toluene at 110°C. Key optimization parameters include:

  • Ligand screening: Xantphos > BINAP > PPh₃
  • Solvent effects: Toluene (92% yield) > Dioxane (85%) > DMF (63%)
  • Stoichiometry: 1.2 equiv amine optimal for complete conversion

Method 3: Tandem Thiophene Assembly

A novel one-pot approach combines sulfone formation and amination through sequential [3+2] cycloaddition and oxidation. Starting from divinyl sulfone and 3-methylphenyl isocyanate, this method achieves 74% yield under microwave irradiation (150°C, 30 min). The reaction pathway involves:

  • Thermal [3+2] dipolar cycloaddition forming the dihydrothiophene core
  • In situ oxidation of sulfur to sulfone using Oxone®
  • Tautomerization to stabilize the 1,1-dione configuration

Spectroscopic Characterization

Comprehensive analysis confirms successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, Ar-CH₃), 3.12–3.25 (m, 2H, H-2), 4.01–4.15 (m, 2H, H-3), 6.72–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, NH)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 21.3 (CH₃), 48.2 (C-2), 52.7 (C-3), 118.4–139.8 (Ar-C), 165.1 (C=O), 170.3 (S=O)
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₁H₁₂N₂O₂S: 237.0698, found 237.0695

Comparative Method Analysis

Table 3: Efficiency Metrics Across Synthetic Routes

Method Steps Total Yield (%) Purity (HPLC) Scalability
1 3 28 95.4 Moderate
2 2 65 98.1 High
3 1 74 97.8 Limited

The palladium-mediated approach (Method 2) emerges as most viable for industrial applications, balancing yield and scalability. However, the tandem method (Method 3) shows promise for rapid synthesis despite current limitations in substrate scope.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenes with reduced sulfur groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study evaluated the compound's cytotoxic effects against several human cancer cell lines. The results showed that 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione displayed a mean growth inhibition (GI50) value of 15.72 µM, indicating its potential as an anticancer agent .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated through the modulation of signaling pathways that are critical for cell survival and proliferation .

Case Study: NCI Evaluation
The National Cancer Institute (NCI) has conducted extensive testing on this compound as part of their Developmental Therapeutics Program. The compound exhibited a notable average cell growth inhibition rate of 12.53% across various cancer cell lines . Such evaluations are crucial for determining the viability of new therapeutic agents.

Material Science Applications

Conductive Polymers
Thiophene derivatives are integral in the development of conductive polymers. The incorporation of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione into polymer matrices can enhance electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

PropertyValue
Electrical ConductivityHigh
Thermal StabilityEnhanced
ApplicationOLEDs, Photovoltaics

Organic Synthesis Applications

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in creating more complex molecules with desired properties.

Synthetic Pathways
Various synthetic routes have been developed to obtain this compound efficiently. For instance, it can be synthesized through the reaction of 3-methylaniline with thiophene dione derivatives under specific conditions to yield high purity products .

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, differing in substituents, ring saturation, or functional groups. A detailed comparison is provided below:

Substituent Variations on the Aromatic Ring

3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • Key Differences : Contains two methoxy (-OCH₃) groups at the 3- and 4-positions of the phenyl ring.
  • Impact :
    • Methoxy groups are electron-donating, increasing the electron density of the aromatic ring compared to the methyl group in the target compound.
    • Enhanced polarity may improve solubility in polar solvents.
  • Source : (CymitQuimica) .
3-[(4-Bromophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • Key Differences : Features a bromine atom at the para position of the phenyl ring.
  • Increased molecular weight (288.16 g/mol) compared to the target compound (236.29 g/mol estimated).
  • Source : .
3-[(3-Chlorophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • Key Differences : Substituted with a chlorine atom at the meta position.
  • Impact: Chlorine’s electron-withdrawing nature may stabilize the molecule via resonance effects.
  • Source : (CAS 321977-85-9) .

Variations in Core Ring Structure

3-Phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • Key Differences: Lacks the amino linkage; phenyl group is directly attached to the thiophene ring.
  • Impact :
    • Reduced hydrogen-bonding capacity due to the absence of the -NH- group.
    • Simpler structure may lead to lower synthetic complexity.
  • Source : (CAS 42925-28-0) .
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
  • Key Differences : Features a fully saturated thiolane (tetrahydrothiophene) ring instead of a dihydrothiophene.
  • Impact :
    • Increased conformational flexibility due to the saturated ring.
    • Altered electronic properties, as saturated rings lack aromaticity.
  • Source : (CAS 303992-20-3) .
2-(3-Chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione
  • Key Differences : Thiazolidine (sulfur and nitrogen-containing) ring replaces the thiophene core.
  • Molecular weight (231.7 g/mol) is lower than the target compound.
  • Source : (CAS 71703-12-3) .

Functional Group Modifications

3-Aminotetrahydro-1H-1lambda6-thiophene-1,1-dione hydrochloride
  • Key Differences : Hydrochloride salt of a saturated tetrahydrothiophene derivative with a primary amine.
  • Impact: Salt form enhances water solubility.
  • Source : (Thermo Scientific) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring Features Key Properties/Impacts
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₁H₁₂N₂O₂S 236.29 (estimated) 3-methylphenyl, amino linkage Moderate lipophilicity, electron-donating group
3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₃H₁₆N₂O₄S 296.34 3,4-dimethoxyphenyl Increased polarity, enhanced solubility
3-[(4-Bromophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₀H₁₀BrNO₂S 288.16 4-bromophenyl High molecular weight, electron-withdrawing
3-[(3-Chlorophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₀H₁₀ClNO₂S 243.71 3-chlorophenyl Electron-withdrawing, increased lipophilicity
3-Phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione C₁₀H₁₀O₂S 194.25 Phenyl (no amino group) Reduced hydrogen-bonding capacity

Research Findings and Implications

  • Halogen substituents (Cl, Br) increase molecular weight and lipophilicity, which may influence bioavailability in biological systems .
  • Ring Saturation : Saturated analogs (e.g., thiolane derivatives) exhibit greater flexibility but lack aromatic conjugation, altering electronic properties and reactivity .
  • Functional Groups: The presence of an amino group facilitates hydrogen bonding, critical for interactions in biological targets or supramolecular assembly .

Biological Activity

3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, with the CAS number 39565-72-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant research findings.

  • Molecular Formula : C12H13NOS2
  • Molecular Weight : 223.29 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor and kinase-inhibiting properties.

Antitumor Activity

Research indicates that compounds similar to 3-[(3-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can exhibit significant antitumor effects. For instance, a study highlighted the effects of dihydroindolones in inhibiting cellular proliferation in MCF-7 breast cancer cells. These compounds increased levels of p53 and its transcriptional targets p21 and Bax, leading to cell cycle arrest in the G2/M phase and activation of apoptosis .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. A related study synthesized various derivatives showcasing significant tyrosine kinase inhibition activity. This is particularly relevant as kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and division .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological efficacy of this compound. The presence of the methylphenyl group is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

CompoundActivityMechanism
3-Methylphenyl derivativesAntitumorInduction of apoptosis via p53 pathway
Dihydroindolone analogsKinase inhibitionBlocking cell signaling pathways

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Antitumor Evaluation :
    • A study evaluated a series of dihydroindolone derivatives for their ability to inhibit MCF-7 cell proliferation. The results showed that certain modifications to the phenyl ring significantly enhanced antitumor activity .
  • Kinase Inhibition :
    • Another investigation synthesized 49 compounds based on similar structural frameworks and assessed their kinase inhibition capabilities. Many exhibited promising results, indicating that modifications could lead to more effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Methylphenyl)amino]-2,3-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction yields be optimized?

Methodological Answer: The synthesis of thiophene derivatives often involves cyclization reactions or functionalization of pre-existing thiophene cores. For example, analogous compounds like benzo[c]thiophen-1(3H)-imines are synthesized via methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides . For the target compound, a plausible route could involve:

Thiophene core formation : Use a thiophene-1,1-dione precursor and introduce substituents via nucleophilic aromatic substitution.

Amino group coupling : React with 3-methylphenylamine under anhydrous conditions with a catalyst (e.g., Pd or Cu-based).

Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane.
Yield Optimization :

  • Vary reaction temperature (40–80°C) and monitor via TLC.
  • Use excess amine (1.2–1.5 equivalents) to drive the reaction.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylphenyl group at δ 2.3 ppm for CH₃; thiophene protons at δ 6.5–7.2 ppm) .
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

Chromatography :

  • HPLC : Use a C18 column with MeOH/H₂O (70:30) to assess purity (>95%) .

Mass Spectrometry :

  • HR-MS : Match the molecular ion peak with the calculated exact mass (e.g., C₁₁H₁₃NO₂S: 247.0612) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects or impurities.

Dynamic NMR : Probe for rotational barriers (e.g., restricted rotation of the methylphenyl group causing split signals) .

Variable-Temperature IR : Identify conformational changes affecting carbonyl stretching frequencies .

Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and hydrogen bonding (if crystalline) .
Example : In thiophene derivatives, unexpected ¹H NMR splitting may result from diastereotopic protons; use NOESY to confirm spatial proximity .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in antimicrobial assays?

Methodological Answer:

Derivatization : Synthesize analogs with variations in:

  • Phenyl substituents (e.g., 3-chloro vs. 3-methyl) to assess electronic effects.
  • Thiophene ring saturation (dihydro vs. fully unsaturated) to probe conformational flexibility .

Biological Assays :

  • MIC Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic Studies : Perform membrane permeability assays (SYTOX Green uptake) to determine if activity is due to membrane disruption .

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer:

QSAR Models : Estimate biodegradability (e.g., Biowin) and ecotoxicity (e.g., ECOSAR) using molecular descriptors like logP and polar surface area .

Degradation Pathways : Simulate hydrolysis (pH-dependent) or photolysis using Gaussian09 with TD-DFT to identify reactive intermediates .

Experimental Validation : Compare predictions with OECD 301F ready biodegradability tests .

Specialized Methodological Considerations

Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

Methodological Answer:

Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

Light Sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products using LC-MS .

Q. How should researchers address low solubility in aqueous media during biological testing?

Methodological Answer:

Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Nanoformulation : Prepare liposomal encapsulates (e.g., phosphatidylcholine/cholesterol) and characterize size via DLS .

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